
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine is a pyrazole-derived compound featuring a nitro group at position 3 and a methyl group at position 5 of the pyrazole ring, with an ethanamine side chain. For instance, 2-(4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1002033-53-5) shares a nitro-pyrazole core but differs in substituent positioning (nitro at position 4 vs. 3), highlighting the importance of regiochemistry in reactivity and biological activity .
Pyrazole derivatives are known for their versatility in medicinal chemistry, acting as scaffolds for antimicrobial, antiviral, and psychoactive agents. The ethanamine side chain may enhance bioavailability by improving solubility or enabling interactions with biological targets, as seen in compounds like 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine, which demonstrated binding affinity for the Super antigen SMEZ-2 in molecular docking studies .
Preparation Methods
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-bromoethanamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes or ketones. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The ethanamine moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
Table 1: Key Structural and Functional Differences
*Estimated based on structural analogs.
- Regiochemistry Impact : The position of the nitro group significantly alters electronic properties. For example, 3-nitro substitution (target compound) may confer greater electrophilicity to the pyrazole ring compared to 4-nitro derivatives, influencing reactivity in nucleophilic substitutions or redox reactions .
- Methyl vs. Methoxy Groups : The 5-methyl group in the target compound likely enhances steric hindrance and lipophilicity compared to methoxy-containing analogs like 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine , which may improve solubility but reduce membrane permeability .
Pharmacological and Toxicological Profiles
- NBOMe Series: Psychoactive NBOMe compounds (e.g., 25I-NBOMe) share an ethanamine backbone but incorporate aryl groups instead of pyrazole rings. These compounds exhibit potent serotonin receptor (5-HT₂A) agonism, leading to hallucinogenic effects and high toxicity. In contrast, pyrazole-ethanamine derivatives like the target compound are less studied for CNS activity but may show divergent pharmacological profiles due to reduced aryl interactions .
- The nitro group in the target compound could enhance oxidative stress in pathogens, analogous to nitrated pharmaceuticals .
Biological Activity
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.
The synthesis of this compound typically involves the cyclization of 3-nitro-1H-pyrazole with 2-bromoethanamine in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent under elevated temperatures. This compound serves as a building block for more complex heterocyclic compounds, which are valuable in pharmaceutical and agrochemical development.
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The nitro group in the molecule can undergo reduction, forming reactive intermediates that interact with various enzymes, modulating their activity. This property is particularly relevant in the context of monoamine oxidases (MAOs), where certain pyrazole derivatives have shown reversible and non-competitive inhibition .
2. Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the disruption of cell cycle progression and induction of apoptosis .
3. Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, and pyrazole derivatives have been investigated for their anti-inflammatory effects. Studies have shown that compounds with similar structures exhibit potent anti-inflammatory activity in models such as carrageenan-induced paw edema in rats, suggesting that this compound could possess similar properties .
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Enzyme Interaction : The ethanamine moiety allows for hydrogen bonding with active sites on enzymes or receptors, enhancing binding affinity.
- Nitro Group Reduction : The nitro group may be reduced to form reactive species that can covalently modify enzyme active sites or other biological macromolecules .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a study evaluating various pyrazole derivatives, including those structurally related to this compound, researchers utilized the MTT assay to assess cell viability against HepG2 cells. Results indicated an IC50 value comparable to established anticancer agents, highlighting the compound's potential for further development .
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-5-4-6(10(11)12)8-9(5)3-2-7/h4H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYDMAYMTURUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.